Dichlorobis(trichlorosilyl)methane
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Overview
Description
Dichlorobis(trichlorosilyl)methane is an organosilicon compound with the molecular formula CCl8Si2. It is known for its high reactivity and unique properties, making it a valuable compound in various fields of scientific research and industrial applications . This compound is characterized by the presence of two trichlorosilyl groups attached to a central methylene group, resulting in a highly chlorinated structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorobis(trichlorosilyl)methane can be synthesized through the reaction of trichlorosilane (HSiCl3) with dichloromethane (CH2Cl2) under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large quantities of trichlorosilane and dichloromethane, along with appropriate catalysts to ensure high yield and purity . The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Dichlorobis(trichlorosilyl)methane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: It reacts with water to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of moisture or aqueous solutions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: Silanols and hydrochloric acid are the primary products of hydrolysis.
Reduction Products: Less chlorinated silanes are formed upon reduction.
Scientific Research Applications
Dichlorobis(trichlorosilyl)methane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dichlorobis(trichlorosilyl)methane involves its high reactivity towards nucleophiles and electrophiles. The trichlorosilyl groups can undergo substitution reactions, leading to the formation of various derivatives . The compound’s reactivity is attributed to the presence of multiple chlorine atoms, which make it a strong electrophile . This allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Tetrakis(trichlorosilyl)methane (C(SiCl3)4): This compound has four trichlorosilyl groups attached to a central carbon atom, making it more reactive and versatile compared to dichlorobis(trichlorosilyl)methane.
Dichlorobis(trimethylsilyl)methane ([(CH3)3Si]2CCl2): This compound has trimethylsilyl groups instead of trichlorosilyl groups, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to its high chlorine content and the presence of two trichlorosilyl groups, which confer distinct reactivity and properties compared to other organosilicon compounds . Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
trichloro-[dichloro(trichlorosilyl)methyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl8Si2/c2-1(3,10(4,5)6)11(7,8)9 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMGYVSOJZSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl8Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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